molecular formula C13H17N2O8P B1195526 N-[4-(4-nitrophenylphospho)butanoyl]alanine

N-[4-(4-nitrophenylphospho)butanoyl]alanine

Cat. No. B1195526
M. Wt: 360.26 g/mol
InChI Key: KBXXIYHMPQZHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-nitrophenylphospho)butanoyl]alanine is an alanine derivative having a 4-(4-nitrophenylphospho)butanoyl group attached to the nitrogen of alanine. It is an alanine derivative, a C-nitro compound and an aryl phosphonate.

Scientific Research Applications

  • Crystal Structure Analysis : Marchewka, Drozd, and Janczak (2011) studied the crystal and molecular structure of N-(4-nitrophenyl)-β-alanine. They obtained its crystalline form and compared the X-ray geometry with molecular orbital calculations. This research contributes to understanding the physical and chemical properties of this compound, which is essential for its application in scientific research (Marchewka, Drozd, & Janczak, 2011).

  • Synthesis Optimization : Su (2000) focused on improving the synthesis of β-4-nitrophenyl-β-alanine, a key element in combinatorial chemistry for building polypeptide compound libraries. The study identified optimal conditions for synthesizing this compound, increasing its yield and purity without additional purification (Su, 2000).

  • Applications in Protease Inhibition : A study by Scozzafava, Ilies, Manole, and Supuran (2000) explored the use of N-4-nitrobenzyl-beta-alanine in synthesizing inhibitors for matrix metalloproteinases and bacterial collagenase. This application is significant in the field of medicinal chemistry, particularly in developing treatments for various diseases (Scozzafava, Ilies, Manole, & Supuran, 2000).

  • Enzymatic Reactions and Synthesis : Börner, Rehn, Grey, and Adlercreutz (2015) investigated the use of alanine, including its derivatives, in the transaminase-catalyzed synthesis of chiral amines. This process is essential in producing high-purity amines for various scientific applications (Börner, Rehn, Grey, & Adlercreutz, 2015).

properties

Product Name

N-[4-(4-nitrophenylphospho)butanoyl]alanine

Molecular Formula

C13H17N2O8P

Molecular Weight

360.26 g/mol

IUPAC Name

2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]propanoic acid

InChI

InChI=1S/C13H17N2O8P/c1-9(13(17)18)14-12(16)3-2-8-24(21,22)23-11-6-4-10(5-7-11)15(19)20/h4-7,9H,2-3,8H2,1H3,(H,14,16)(H,17,18)(H,21,22)

InChI Key

KBXXIYHMPQZHCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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